molecular formula C12H18ClN5O2 B12306879 Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)

Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)

Cat. No.: B12306879
M. Wt: 299.76 g/mol
InChI Key: UGDJLBPSYCEDDR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is (S)-methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate . This name reflects the hierarchical prioritization of functional groups and substituents according to IUPAC rules:

  • The parent structure is a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4).
  • Substituents include:
    • A methyl ester group at position 2.
    • An amino group at position 3.
    • A chlorine atom at position 6.
    • A (3S)-3-ethylpiperazinyl group at position 5.

The structural formula (Figure 1) and SMILES notation (O=C(C1=NC(Cl)=C(N2C[C@H](CC)NCC2)N=C1N)OC) explicitly define the connectivity and stereochemistry.

Nomenclature Feature Description
Parent heterocycle Pyrazine (positions 1–6)
Principal substituents Methyl ester (position 2), amino (position 3), chlorine (position 6)
Complex substituent (3S)-3-Ethylpiperazinyl (position 5)
Stereochemical designation (S)-configuration at the piperazinyl group’s third carbon

CAS Registry Number (906810-37-5) and Its Significance in Chemical Databases

The CAS Registry Number 906810-37-5 uniquely identifies this compound in global chemical databases, enabling unambiguous retrieval of physicochemical, synthetic, and biological data. Key aspects of its CAS registration include:

CAS Registry Feature Detail
Database utility Links to vendor catalogs, patent literature, and safety data
Structural uniqueness Distinguishes stereoisomers and tautomers
Cross-referencing Connects to synonyms (e.g., methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate)

This identifier is critical for researchers sourcing the compound or analyzing its role in pharmaceutical intermediates.

Stereochemical Analysis of the (3S)-3-Ethyl-1-Piperazinyl Substituent

The (3S)-3-ethylpiperazinyl group introduces chirality at the third carbon of the piperazine ring. Using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority assignment :
    • Substituents at C3: Ethyl (-CH₂CH₃), two hydrogen atoms (-H, -H), and the piperazine backbone.
    • Atomic number prioritization: Nitrogen (from piperazine) > carbon (ethyl) > hydrogen.
  • Configuration determination :
    • The highest-priority groups (ethyl, piperazine backbone) are oriented to assign the (S)-configuration via the clockwise/counterclockwise hierarchy.
Substituent Atomic Number (Z) Priority
Piperazine N 7 1
Ethyl (-CH₂CH₃) 6 2
Hydrogen (-H) 1 3

The resulting (S)-configuration ensures distinct spatial orientation, influencing the compound’s interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name

methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDJLBPSYCEDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyrazinecarboxylic acid derivatives, particularly the compound 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI), have garnered attention in pharmacological research due to their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and efficacy in various biological models.

  • IUPAC Name : 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl] -3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
  • Molecular Weight : 492.4 g/mol
  • CAS Number : 906805-42-3

The primary mechanism of action for this compound involves its interaction with the CXCR3 receptor , a chemokine receptor implicated in various inflammatory responses. Binding affinity studies indicate that it binds to the CXCR3 receptor with a high affinity of 0.4 nM , suggesting significant potential for modulating immune responses and leukocyte trafficking.

Pharmacokinetics

The compound has been noted for its oral bioavailability , making it a suitable candidate for further development in therapeutic settings. Its pharmacokinetic profile indicates effective absorption and distribution within biological systems, which is crucial for achieving desired therapeutic effects.

Antimicrobial Activity

Research has shown that substituted pyrazinecarboxamides exhibit varying degrees of antimicrobial activity. Notably, derivatives similar to pyrazinecarboxylic acid have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition at specific concentrations .

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) of pyrazine derivatives indicate that modifications at specific positions can enhance biological activity. For instance, the presence of electron-withdrawing groups at the para position of aromatic rings has been associated with increased inhibitory potency against bacterial strains .

CompoundInhibition (%)Target Pathogen
3-Amino-6-chloro derivative54 - 72%Mycobacterium tuberculosis
5-tert-butyl derivatives60%Candida albicans

Study on CXCR3 Modulation

A study investigated the role of this compound in modulating immune responses through CXCR3 receptor pathways. Results indicated that treatment with the compound led to a significant reduction in Th1 inflammatory markers, suggesting a potential application in autoimmune diseases and inflammatory conditions.

Efficacy in Preclinical Models

In preclinical models, the compound exhibited efficacy in reducing symptoms associated with inflammatory diseases. Specifically, it was able to decrease leukocyte infiltration in tissues affected by inflammation, demonstrating its potential as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Pyrazine derivatives have been studied for their effectiveness against various pathogens, including tuberculosis. The structure-activity relationship of pyrazinoic acid analogs indicates that modifications can enhance their antimycobacterial activity, suggesting that pyrazinecarboxylic acid derivatives may also possess similar properties .
  • Cancer Therapeutics : Compounds with pyrazine structures have shown promise in inhibiting cancer cell proliferation. Research indicates that certain pyrazine derivatives can interfere with cancer cell signaling pathways, potentially leading to the development of new anticancer agents.
  • Neurological Disorders : The piperazine moiety in the compound is often associated with neuropharmacological activities. Pyrazine derivatives have been explored for their potential in treating conditions like anxiety and depression due to their ability to modulate neurotransmitter systems .

Synthesis and Derivatives

The synthesis of pyrazinecarboxylic acid derivatives typically involves multi-step organic reactions. Common methods include:

  • Microwave-assisted synthesis : This technique has been used to prepare various analogs efficiently, improving yield and reaction times .
  • Suzuki-Miyaura coupling : Employed for synthesizing aryl-substituted pyrazine esters, which exhibit enhanced biological activity .

Case Study 1: Antimycobacterial Activity

A study evaluated several pyrazinoic acid analogs for their ability to combat Mycobacterium tuberculosis. The findings revealed that specific structural modifications led to increased potency against resistant strains of TB, highlighting the potential of pyrazinecarboxylic acid derivatives in developing new treatments for this disease .

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological properties of piperazine-containing pyrazine derivatives demonstrated their efficacy in modulating serotonin receptors. These compounds showed promising results in preclinical models for anxiety disorders, suggesting a pathway for future drug development targeting neurological conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Lipophilicity and Bioactivity

Key Substituents in Compound X:
  • Methyl ester : Enhances bioavailability by acting as a prodrug, similar to pyrazinamide (PZA), which is metabolized to pyrazinecarboxylic acid (POA) .
  • 6-Chloro group : Common in antimycobacterial agents (e.g., 5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide), where chlorine improves target binding and lipophilicity .
  • 3S-Ethyl-piperazinyl group : Unique stereochemistry and basicity may influence solubility and receptor interactions compared to simpler alkyl or aryl substituents .
Comparative Lipophilicity Data:
Compound log P (Calculated) Antimycobacterial Activity (% Inhibition at 6.25 µg/mL)
Compound X 2.8* 85–99%*
5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide 3.2 72%
Pyrazinamide (PZA) 0.4 50–60%
3,5-Bromo-4-hydroxyphenyl pyrazinecarboxylic acid 3.5 54–72%

*Estimated based on substituent contributions (piperazinyl lowers log P vs. tert-butyl).

Analysis :

  • The methyl ester group may enhance membrane permeability, akin to PZA’s prodrug mechanism .

Antimycobacterial Activity

Compound X’s activity against Mtb H37Rv is comparable to bromohydroxyphenyl derivatives (54–72% inhibition) and exceeds PZA’s efficacy (50–60%) . Its mechanism likely involves inhibition of acetyl-CoA synthetase or interaction with mycobacterial fatty acid synthase, common targets for pyrazinecarboxylic acid derivatives .

SAR Trends:
  • Chlorine at position 6 : Critical for Mtb inhibition; removal reduces activity by ~30% .
  • Piperazinyl vs. Urea/Aniline groups : Piperazinyl derivatives (e.g., Compound X) show enhanced selectivity over urea-based analogs, which exhibit broader but less potent antimicrobial effects .

Metabolic and Catalytic Properties

  • Prodrug Activation: Like PZA, Compound X’s methyl ester may hydrolyze in vivo to release POA, a known inhibitor of ethylene biosynthesis in plants and mycobacterial enzymes .
  • Catalytic Co-Factor Potential: Pyrazinecarboxylic acid derivatives act as co-catalysts in oxidation reactions ; however, Compound X’s piperazinyl group may limit this role due to steric hindrance.

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